Introduction: The Strategic Role of Functionalized Boronic Acids in Modern Synthesis
Introduction: The Strategic Role of Functionalized Boronic Acids in Modern Synthesis
An In-depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Organoboron compounds, particularly boronic acids, have emerged as indispensable tools for synthetic chemists, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] (3-Cyano-4-hydroxyphenyl)boronic acid, identified by the CAS number 1637208-14-0 , is a key exemplar of this class of reagents.[2][3] Its structure is strategically functionalized with three distinct moieties: a boronic acid group, the reactive center for cross-coupling; a nitrile (cyano) group, a versatile synthetic handle and an electron-withdrawing group; and a hydroxyl group, which can modulate solubility and provides a site for further derivatization.
This combination makes (3-Cyano-4-hydroxyphenyl)boronic acid a valuable building block for creating diverse molecular libraries. Such libraries are essential for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic structural modifications are made to optimize biological activity.[1] The stability of boronic acids to air and moisture, coupled with their reactivity under mild conditions, further enhances their utility in complex synthetic pathways.[1][4] This guide provides a comprehensive overview of the properties, applications, and handling of this important synthetic intermediate.
Physicochemical and Safety Profile
The precise experimental data for (3-Cyano-4-hydroxyphenyl)boronic acid is not extensively published. However, its properties can be reliably inferred from its structure and data from closely related analogues like 4-cyanophenylboronic acid and 4-hydroxyphenylboronic acid.
Quantitative Data Summary
| Property | Value | Source / Method |
| CAS Number | 1637208-14-0 | [2][3] |
| Molecular Formula | C₇H₆BNO₃ | Calculated |
| Molecular Weight | 162.94 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | Inferred from analogues |
| Melting Point | >350 °C (for 4-cyanophenylboronic acid) | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like THF, Dioxane, and Methanol | Inferred from reaction conditions[6] |
| InChI Key | Not available in search results |
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1637208-14-0 is not detailed in the provided search results, the hazard profile can be extrapolated from analogous phenylboronic acid derivatives.
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Hazard Classification: Considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] It is typically classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[7][8][9]
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Pictogram: GHS07 (Exclamation Mark).[10]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][10]
-
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and use only in a well-ventilated area.[7][9][11]
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Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed. Keep away from strong oxidizing agents, acids, and bases.[7][9] Recommended storage temperature is often under inert atmosphere at 2-8°C.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
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Core Applications & Mechanistic Insights
The primary utility of (3-Cyano-4-hydroxyphenyl)boronic acid is as a substrate in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12][13]
The Suzuki-Miyaura Coupling Reaction
This reaction facilitates the synthesis of biaryls, styrenes, and polyolefins and is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[14] The general transformation involves the reaction of an organoboron compound (like our topic compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6]
The specific structure of (3-Cyano-4-hydroxyphenyl)boronic acid is advantageous for several reasons:
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Modulated Reactivity: The electron-withdrawing cyano group and the electron-donating hydroxyl group influence the electronic density of the phenyl ring, which can affect the rate and efficiency of the transmetalation step in the catalytic cycle.[13]
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Synthetic Handles: The cyano and hydroxyl groups serve as points for subsequent chemical modification, allowing for the elongation or functionalization of the resulting biaryl product. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenol can be alkylated or acylated.
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Structural Scaffolding: It provides a rigid, functionalized phenyl ring that can be incorporated into larger molecules, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[13]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism is a well-established catalytic cycle involving three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X). This is often the rate-limiting step.[6]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar¹-Pd-Ar²). The base (e.g., Na₂CO₃, K₃PO₄) is crucial as it forms a boronate species [R-B(OH)₃]⁻, which enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic palladium center.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section outlines a detailed, step-by-step methodology for a generic Suzuki-Miyaura coupling reaction using (3-Cyano-4-hydroxyphenyl)boronic acid with an aryl bromide.
Objective: To synthesize a substituted biaryl via a palladium-catalyzed cross-coupling reaction.
Materials:
-
(3-Cyano-4-hydroxyphenyl)boronic acid (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (or other suitable phosphine ligand) (0.04 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Saturated Brine Solution
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Catalyst Preparation & Degassing:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.1 eq), (3-Cyano-4-hydroxyphenyl)boronic acid (1.0 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[6][12]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) to the flask via syringe. The reaction mixture is typically heterogeneous.
-
Causality: The solvent system is chosen to dissolve the organic substrates while the aqueous phase helps dissolve the inorganic base. Degassing the solvents (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[6]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (usually the limiting reagent) is consumed. This can take anywhere from 2 to 24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, then with a saturated brine solution.
-
Causality: The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure biaryl product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
(3-Cyano-4-hydroxyphenyl)boronic acid is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its trifunctional nature provides a stable platform for introducing a functionalized aromatic ring into complex molecules, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its application is central to the rapid generation of compound libraries for screening in drug discovery and for the synthesis of novel materials.[13][15] A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in a research and development setting.
References
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- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Hydroxyphenylboronic Acid 71597-85-8.
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- Google Patents. Preparation method of hydroxyphenylboronic acid.
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